molecular formula C8H5BF5K B13465489 Potassium (E)-(3,5-difluorostyryl)trifluoroborate

Potassium (E)-(3,5-difluorostyryl)trifluoroborate

Cat. No.: B13465489
M. Wt: 246.03 g/mol
InChI Key: QYPPCQLAPANFNB-TYYBGVCCSA-N
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Description

Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide is a chemical compound known for its unique structure and properties. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide typically involves the reaction of 3,5-difluorophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from reactions involving potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide include various substituted phenyl compounds, boronic acids, and difluoroboranes .

Scientific Research Applications

Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The compound interacts with metal catalysts, such as palladium, to form intermediate complexes that facilitate the formation of carbon-carbon bonds. This process is crucial for the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specialized synthetic applications .

Properties

Molecular Formula

C8H5BF5K

Molecular Weight

246.03 g/mol

IUPAC Name

potassium;[(E)-2-(3,5-difluorophenyl)ethenyl]-trifluoroboranuide

InChI

InChI=1S/C8H5BF5.K/c10-7-3-6(4-8(11)5-7)1-2-9(12,13)14;/h1-5H;/q-1;+1/b2-1+;

InChI Key

QYPPCQLAPANFNB-TYYBGVCCSA-N

Isomeric SMILES

[B-](/C=C/C1=CC(=CC(=C1)F)F)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC(=CC(=C1)F)F)(F)(F)F.[K+]

Origin of Product

United States

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